

Application Notes and Protocols: Acid Red 407 for Histological Staining

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Red 407 is a synthetic anionic dye, primarily utilized in the textile and leather industries for its vibrant red hue and good fastness properties.[1][2][3][4] While not a conventional histological stain, its nature as an acid dye suggests its potential application as a cytoplasmic counterstain in histological preparations.[1] Acid dyes are anionic and bind to cationic (basic) components in tissue sections, such as proteins in the cytoplasm, muscle, and connective tissue. This allows for contrast with nuclear stains, like hematoxylin, which are basic dyes that stain acidic structures such as the nucleus.

These application notes provide a comprehensive, generalized protocol for the use of **Acid Red 407** as a counterstain in routine histological staining of formalin-fixed, paraffin-embedded tissue sections. The provided protocol is based on established principles for acid dye counterstaining and should be considered a starting point for optimization depending on the specific tissue type and desired staining intensity.

Properties of Acid Red 407

A summary of the known properties of **Acid Red 407** is presented in the table below. It is important to note that while some chemical and physical properties are documented, specific data regarding its performance in histological applications is not currently available.



Property	Value/Description
CAS Number	146103-68-6
Synonyms	C.I. Acid Red 407; Red S-3G; Irgaderm Red M; Irgasperse Red G-U
Molecular Formula	C22H14N2Na2O9S2
Appearance	Red powder
Solubility	Soluble in water
Staining Principle	Electrostatic interaction between the anionic dye and cationic tissue components (e.g., proteins).
Expected Staining	Cytoplasm, muscle, and connective tissue in shades of red.

Experimental Protocol: Hematoxylin and Acid Red 407 Staining

This protocol outlines the procedure for staining paraffin-embedded tissue sections.

Materials and Reagents:

- Acid Red 407 powder
- Distilled or deionized water
- Glacial acetic acid
- · Paraffin-embedded tissue sections on slides
- Xylene or xylene substitute
- Ethanol series (100%, 95%, 70%)
- Hematoxylin solution (e.g., Harris or Mayer's)



- 1% Acid alcohol (1% HCl in 70% ethanol)
- Bluing reagent (e.g., Scott's tap water substitute or dilute ammonium hydroxide)
- · Permanent mounting medium
- Coverslips

Preparation of 1% Acid Red 407 Staining Solution:

- Weigh 1 gram of Acid Red 407 powder.
- Dissolve in 100 ml of distilled water. Stir until fully dissolved. Gentle heating may be applied if necessary.
- Add 0.5-1.0 ml of glacial acetic acid to the solution to achieve a pH between 2.5 and 4.0.
- Filter the solution before use to remove any undissolved particles.

Staining Procedure:

- Deparaffinization and Rehydration:
 - Immerse slides in two changes of xylene for 5 minutes each.
 - Transfer slides through two changes of 100% ethanol for 3 minutes each.
 - Hydrate through one change of 95% ethanol for 3 minutes.
 - Hydrate through one change of 70% ethanol for 3 minutes.
 - Rinse gently in running tap water.
- Nuclear Staining:
 - Immerse slides in a hematoxylin solution for 5-10 minutes.
 - Rinse in running tap water.

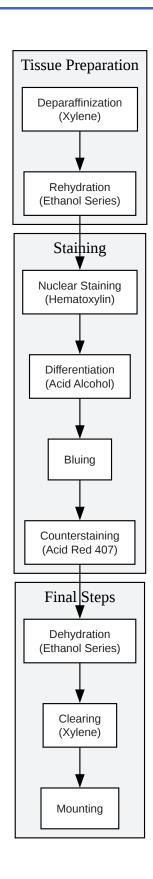


- Differentiate briefly in 1% acid alcohol (1-3 dips) to remove excess stain.
- Wash in running tap water.
- "Blue" the sections in a suitable bluing reagent for 1-2 minutes.
- Wash in running tap water for 5 minutes.
- Acid Red 407 Counterstaining:
 - Immerse slides in the 1% Acid Red 407 staining solution for 1-5 minutes. The optimal time will vary depending on the tissue and desired staining intensity.
 - Briefly rinse in distilled water to remove excess stain.
- Dehydration, Clearing, and Mounting:
 - Dehydrate rapidly through two changes of 95% ethanol for 2 minutes each.
 - Dehydrate through two changes of 100% ethanol for 2 minutes each.
 - Clear in two changes of xylene or a xylene substitute for 5 minutes each.
 - Mount with a permanent mounting medium and apply a coverslip.

Experimental Workflow

The following diagram illustrates the key steps in the proposed histological staining protocol using **Acid Red 407** as a counterstain.





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